molecular formula C22H34N4O3 B4045157 3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4045157
M. Wt: 402.5 g/mol
InChI Key: BFXDZCXFQCKRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound with a molecular formula of C22H34N4O3 and a molecular weight of 402.54 . This compound features a pyrrolidine-2,5-dione core, substituted with a propoxyphenyl group and an ethylpiperazinylpropylamino group. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers.

Scientific Research Applications

3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has diverse scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Preparation Methods

The synthesis of 3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves multiple steps. The key starting materials include 1-ethylpiperazine and 4-propoxyphenylpyrrolidine-2,5-dione. The synthetic route typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[3-(4-ethylpiperazin-1-yl)propylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O3/c1-3-16-29-19-8-6-18(7-9-19)26-21(27)17-20(22(26)28)23-10-5-11-25-14-12-24(4-2)13-15-25/h6-9,20,23H,3-5,10-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXDZCXFQCKRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCCN3CCN(CC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
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3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

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